molecular formula C18H18N2O3 B353077 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide CAS No. 851988-90-4

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide

Cat. No.: B353077
CAS No.: 851988-90-4
M. Wt: 310.3g/mol
InChI Key: ZDEFYQTUNYPGJK-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Amide Formation: The benzoxazole derivative is then reacted with 3-bromopropionyl chloride to form the corresponding amide.

    Substitution Reaction: Finally, the amide is reacted with 1-phenylethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole share structural similarities.

    Amide Derivatives: Compounds such as N-phenylacetamide and N-benzylacetamide are structurally related.

Uniqueness

3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1-phenylethyl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole or amide derivatives.

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(1-phenylethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(14-7-3-2-4-8-14)19-17(21)11-12-20-15-9-5-6-10-16(15)23-18(20)22/h2-10,13H,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEFYQTUNYPGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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